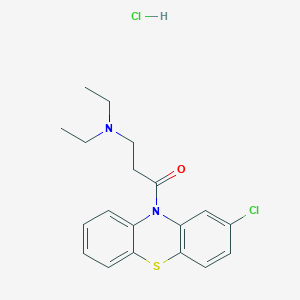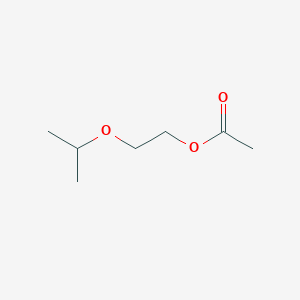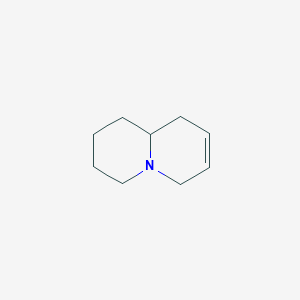
1,3,4,6,9,9a-Hexahydro-2H-quinolizine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,4,6,9,9a-Hexahydro-2H-quinolizine is a bicyclic nitrogen-containing compound that has gained significant attention in the scientific community due to its unique chemical and biological properties. This compound is widely used in scientific research and has been shown to have potential applications in various fields such as medicinal chemistry, neuroscience, and drug discovery.
作用機序
The exact mechanism of action of 1,3,4,6,9,9a-Hexahydro-2H-quinolizine is not fully understood. However, studies have suggested that this compound acts on various neurotransmitter systems in the brain, including the GABAergic, dopaminergic, and serotonergic systems. It has also been shown to modulate ion channels, including voltage-gated calcium channels, which may contribute to its anticonvulsant effects.
生化学的および生理学的効果
1,3,4,6,9,9a-Hexahydro-2H-quinolizine has been shown to have various biochemical and physiological effects. Studies have reported that this compound can reduce oxidative stress and inflammation, which may contribute to its neuroprotective effects. Additionally, it has been shown to modulate the release of various neurotransmitters, including glutamate and GABA, which may contribute to its anticonvulsant and anxiolytic effects.
実験室実験の利点と制限
1,3,4,6,9,9a-Hexahydro-2H-quinolizine has several advantages for lab experiments. It is readily available, easy to synthesize, and has a relatively low toxicity profile. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
将来の方向性
There are several potential future directions for research on 1,3,4,6,9,9a-Hexahydro-2H-quinolizine. One area of interest is the development of novel drug delivery systems using this compound. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and its potential applications in various fields such as neurodegenerative diseases and cancer. Finally, research is needed to optimize the synthesis of this compound and improve its solubility in water to enhance its bioavailability and pharmacokinetics.
合成法
The synthesis of 1,3,4,6,9,9a-Hexahydro-2H-quinolizine can be achieved through various methods, including catalytic hydrogenation, reductive amination, and Grignard reactions. However, the most commonly used method is the catalytic hydrogenation of pyridine or its derivatives using a metal catalyst such as platinum or palladium.
科学的研究の応用
1,3,4,6,9,9a-Hexahydro-2H-quinolizine has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit a wide range of pharmacological activities, including anticonvulsant, analgesic, and anxiolytic effects. Additionally, this compound has been investigated for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier.
特性
CAS番号 |
1004-86-0 |
|---|---|
製品名 |
1,3,4,6,9,9a-Hexahydro-2H-quinolizine |
分子式 |
C9H15N |
分子量 |
137.22 g/mol |
IUPAC名 |
2,3,4,6,9,9a-hexahydro-1H-quinolizine |
InChI |
InChI=1S/C9H15N/c1-3-7-10-8-4-2-6-9(10)5-1/h1,3,9H,2,4-8H2 |
InChIキー |
UVGIYZMSZBBREW-UHFFFAOYSA-N |
SMILES |
C1CCN2CC=CCC2C1 |
正規SMILES |
C1CCN2CC=CCC2C1 |
同義語 |
1,3,4,6,9,9a-Hexahydro-2H-quinolizine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



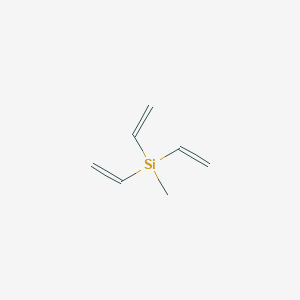
![1-Oxaspiro[2.3]hexane](/img/structure/B94672.png)
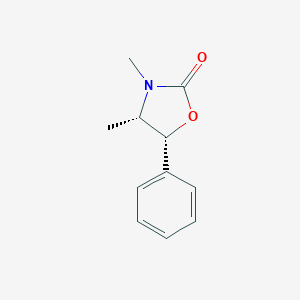
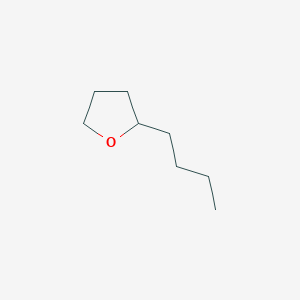
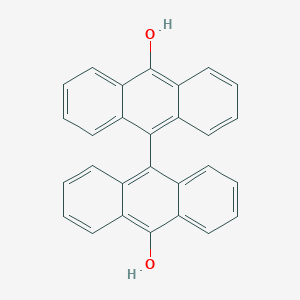
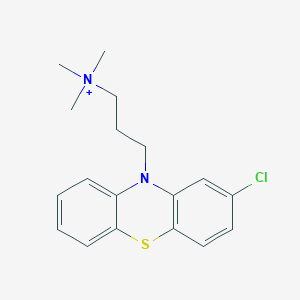
![3,9-Diphenoxy-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane](/img/structure/B94681.png)
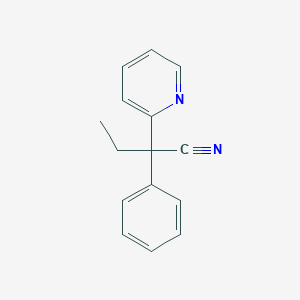
![1-Oxaspiro[2.7]decane](/img/structure/B94683.png)
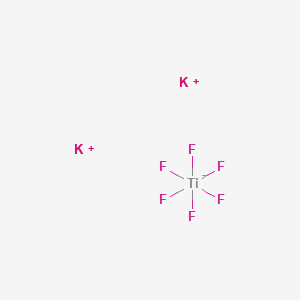
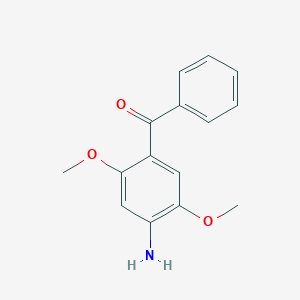
![9-Oxa-18,25-diazahexacyclo[15.8.0.02,10.03,8.011,16.019,24]pentacosa-1(25),2(10),3,5,7,11,13,15,17,19,21,23-dodecaene](/img/structure/B94689.png)
